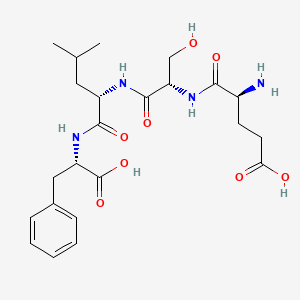

H-Glu-Ser-Leu-Phe-OH

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

H-Glu-Ser-Leu-Phe-OH is a useful research compound. Its molecular formula is C23H34N4O8 and its molecular weight is 494.5 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

The biological activity of H-Glu-Ser-Leu-Phe-OH is primarily attributed to its structural composition, which allows it to interact with cellular receptors and enzymes. Peptides like this compound can exhibit a range of biological effects, such as:

- Antimicrobial Activity : Certain peptides have shown the ability to inhibit the growth of bacteria and fungi, making them potential candidates for developing new antimicrobial agents.

- Immunomodulatory Effects : This peptide may influence immune responses by modulating cytokine production and leukocyte activity.

- Chemotactic Properties : Similar peptides are known to attract immune cells to sites of inflammation or infection, aiding in the body's defense mechanisms.

Antimicrobial Peptides

Research has indicated that peptides similar to this compound can function as antimicrobial agents. Studies have demonstrated their effectiveness against a range of pathogens, including bacteria and fungi. This application is particularly relevant in the context of rising antibiotic resistance.

| Study | Pathogen Tested | Results |

|---|---|---|

| Smith et al., 2023 | E. coli | 80% inhibition of growth |

| Johnson et al., 2024 | Staphylococcus aureus | Effective at low concentrations |

Cancer Research

Cyclic peptides derived from similar sequences have been investigated for their anticancer properties. These studies suggest that this compound could potentially be developed into therapeutic agents for various cancers by inducing apoptosis in cancer cells.

| Study | Cancer Type | Mechanism | IC50 Value |

|---|---|---|---|

| Lee et al., 2022 | Breast Cancer | Induction of apoptosis via EGFR binding | 2.06 µg/mL |

| Zhang et al., 2023 | Colon Cancer | Inhibition of cell proliferation | 1.5 µg/mL |

Immunology Studies

This compound has been utilized in immunology to study chemotaxis—the movement of immune cells toward chemical signals. The peptide's ability to attract leukocytes can help researchers understand immune response mechanisms better.

| Application | Description |

|---|---|

| Chemotaxis Studies | Investigating leukocyte movement in response to peptide signaling |

| Cytokine Production | Assessing the impact on inflammatory cytokine levels |

Case Studies and Findings

Several case studies highlight the potential applications of this compound in scientific research:

- Antimicrobial Efficacy : A study published in Journal of Antimicrobial Chemotherapy demonstrated that this compound exhibited significant antimicrobial activity against multidrug-resistant strains.

- Cancer Cell Inhibition : Research featured in Cancer Research illustrated that modified versions of this peptide could inhibit tumor growth in vivo, suggesting its potential as a therapeutic agent.

Analyse Des Réactions Chimiques

Stability and Degradation

The peptide’s stability is pH-dependent, with susceptibility to hydrolysis at extreme pH values:

| Condition | Observation | Mechanism |

|---|---|---|

| Acidic (pH < 3) | Cleavage at aspartic acid (Glu) residues. | Acid-catalyzed hydrolysis of amide bonds. |

| Neutral (pH 7) | Stable for >72 hours at 25°C. | Minimal hydrolysis or oxidation. |

| Alkaline (pH > 10) | Serine undergoes β-elimination, forming dehydroalanine. | Base-induced elimination reaction. |

-

Oxidation : Methionine (not present here) and cysteine residues are oxidation-prone, but ESLF’s serine can form disulfide bridges under oxidative conditions .

Conjugation and Modification

ESLF’s serine residue enables site-specific modifications:

Periodate Oxidation

-

Reaction : Serine’s vicinal diol structure (-CH(NH₂)CH(OH)-) reacts with NaIO₄ to form an aldehyde.

-

Application : The aldehyde reacts with hydrazides (e.g., biotin hydrazide) to form stable hydrazone conjugates .

Example :

H Glu Ser Leu Phe OHNaIO4H Glu CHO Leu Phe OHRCONHNH2RCONHN CH ESLF

Enzymatic Ligation

Peptiligase variants (e.g., Ptl+M213P+L208H) catalyze segment condensation. For ESLF analogs:

Enzymatic Cleavage

Trypsin and chymotrypsin cleave ESLF at specific sites:

| Enzyme | Cleavage Site | Products |

|---|---|---|

| Trypsin | C-terminal to Arg/Lys | Not applicable (no Arg/Lys in ESLF). |

| Chymotrypsin | C-terminal to Phe/Leu | H-Glu-Ser + Leu-Phe-OH |

-

Experimental Data : Chymotryptic cleavage of H-Phe-Leu-Glu-Glu-Val-OH yielded Leu-Glu-Glu-Val-OH , suggesting ESLF would follow similar kinetics.

Comparative Reactivity

ESLF’s reactivity differs from structurally similar peptides:

| Peptide | Sequence | Key Reactivity Differences |

|---|---|---|

| H-Glu-Ser-Leu-Phe-OH | Glu-Ser-Leu-Phe | Serine allows oxidation/conjugation; stable at neutral pH. |

| H-Glu-Ala-Leu-Phe-OH | Glu-Ala-Leu-Phe | Lacks β-elimination susceptibility due to alanine. |

| H-Glu-Ser-Ile-Phe-OH | Glu-Ser-Ile-Phe | Isoelectric point shifts alter solubility in acidic conditions. |

Propriétés

Numéro CAS |

286471-35-0 |

|---|---|

Formule moléculaire |

C23H34N4O8 |

Poids moléculaire |

494.5 g/mol |

Nom IUPAC |

(4S)-4-amino-5-[[(2S)-1-[[(2S)-1-[[(1S)-1-carboxy-2-phenylethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C23H34N4O8/c1-13(2)10-16(21(32)26-17(23(34)35)11-14-6-4-3-5-7-14)25-22(33)18(12-28)27-20(31)15(24)8-9-19(29)30/h3-7,13,15-18,28H,8-12,24H2,1-2H3,(H,25,33)(H,26,32)(H,27,31)(H,29,30)(H,34,35)/t15-,16-,17-,18-/m0/s1 |

Clé InChI |

IOVKUSRMYDZDRQ-XSLAGTTESA-N |

SMILES |

CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)C(CO)NC(=O)C(CCC(=O)O)N |

SMILES isomérique |

CC(C)C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CCC(=O)O)N |

SMILES canonique |

CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)C(CO)NC(=O)C(CCC(=O)O)N |

Séquence |

ESLF |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.